molecular formula C7H11N3 B3325595 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2165791-38-6

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B3325595
CAS No.: 2165791-38-6
M. Wt: 137.18
InChI Key: PJJXRZRLBMRDMP-UHFFFAOYSA-N
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Description

Evolution of Research on Tetrahydropyrazolo[1,5-a]pyrazine Derivatives

The research on the fully saturated tetrahydropyrazolo[1,5-a]pyrazine (THPP) core has evolved significantly over the past two decades, targeting different disease areas. Early investigations into related saturated pyrazolo-fused systems explored their potential in treating metabolic diseases. For instance, a 2010 patent disclosed a series of tetrahydro-imidazo[1,5-a]pyrazine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the management of type 2 diabetes. google.com

A major trajectory in the evolution of THPP research emerged around 2014-2015, with a focus on oncology. nih.govosti.gov Researchers identified the THPP scaffold as a promising core for the development of potent and selective inhibitors of the Ataxia telangiectasia and Rad3-related (ATR) protein kinase. nih.gov ATR is a critical component of the DNA damage response (DDR) pathway, and its inhibition is a promising strategy for cancer therapy. nih.gov This line of research utilized structure-based drug design to optimize the properties of THPP derivatives, leading to compounds with high potency and selectivity over other kinases like PI3Kα. nih.govnih.gov

More recently, the research focus for THPP derivatives has expanded into virology. A 2023 study described the discovery of a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) compounds as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). nih.gov These molecules represent a novel class of anti-HBV agents that can effectively inhibit a wide range of drug-resistant HBV variants, highlighting the continued versatility and therapeutic potential of the THPP scaffold. nih.gov

Academic Research Trajectories for 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B2747393) and its Analogues

While much of the published research focuses on the broader class of THPP derivatives, the specific trajectories provide insight into the synthesis and investigation of analogues like this compound. The primary research avenues for this scaffold and its analogues have been in synthesis development and the exploration of its utility as a core for kinase inhibitors and antiviral agents.

Synthesis and Structural Analysis: The synthesis of the tetrahydropyrazolo[1,5-a]pyrazine scaffold is a key focus of academic research, with several methodologies being developed. researchgate.netresearchgate.net A common approach involves the construction of the bicyclic system starting from pyrazole-3-carboxylic acid derivatives. researchgate.net The possibility of introducing substituents at various positions, including the nitrogen at position 6 of the piperazine (B1678402) ring, has been a central theme. researchgate.net In the context of ATR inhibitor development, molecular modeling predicted that a methyl group could be appended to the saturated six-membered ring, suggesting that 6-methyl analogues were synthesized and evaluated as part of these programs. nih.gov

Kinase Inhibition: A dominant research trajectory for THPP analogues has been their development as kinase inhibitors, particularly targeting ATR. researchgate.net A key strategy involved modifying an initial, non-selective hit compound by saturating a pyrazolo[1,5-a]pyridazine to form the THPP core. nih.gov This structural change was instrumental in improving selectivity against other kinases. nih.gov The research explored how different substituents on the THPP scaffold influence potency and selectivity. This structure-activity relationship (SAR) is crucial for optimizing drug candidates.

The table below summarizes representative data from the development of THPP-based ATR inhibitors, illustrating how modifications to the core structure impact kinase inhibition.

CompoundR Group on THPP CoreATR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/ATR)
2 7-azaindole<0.41600>4000
6 Methylsulfonylpiperidine0.8>10000>12500

Data sourced from studies on ATR inhibitors. nih.gov

Antiviral Activity: A more recent and significant research trajectory for the THPP scaffold is its application in developing antiviral agents. Specifically, derivatives have been identified as potent HBV core protein allosteric modulators (CpAMs). nih.gov This research has led to the discovery of lead compounds that demonstrate effective inhibition of HBV DNA viral load in animal models. nih.gov The exploration in this area involves synthesizing a library of THPP analogues with diverse substitutions to optimize their antiviral efficacy and pharmacokinetic properties. The success in this area underscores the scaffold's potential for generating novel treatments for infectious diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-5-10-7(4-8-6)2-3-9-10/h2-3,6,8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJXRZRLBMRDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC=N2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091795-23-0
Record name 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Synthetic Methodologies for 6 Methyl 4,5,6,7 Tetrahydropyrazolo 1,5 a Pyrazine and Its Derivatives

Overview of Synthetic Strategies for Pyrazolo[1,5-a]pyrazine (B3255129) Core

The construction of the pyrazolo[1,5-a]pyrazine core and related fused pyrazole (B372694) systems relies on several foundational synthetic strategies. These methods provide versatile pathways to the bicyclic framework, allowing for diverse substitutions and structural modifications.

Cyclization, or more specifically cyclocondensation, is a predominant strategy for forming fused heterocyclic rings like the pyrazolo[1,5-a]pyrazine core. This approach typically involves the reaction of a pyrazole precursor containing nucleophilic sites with a biselectrophilic partner to construct the second ring.

A common method for the analogous pyrazolo[1,5-a]pyrimidine (B1248293) system, which informs strategies for pyrazine (B50134) ring fusion, is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov In this reaction, the exocyclic amino group of the pyrazole acts as a nucleophile, attacking a carbonyl group, which is followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. nih.gov The reaction conditions can be tuned, often using acid or base catalysis, to facilitate the ring closure. nih.gov

Modern approaches have refined this strategy. For instance, a one-pot cyclization methodology has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a reaction involving aminopyrazoles and enaminones, showcasing the efficiency of building the core structure through a planned cyclization sequence. nih.gov The fundamental principle involves the annelation of a six-membered ring onto a pre-formed five-membered pyrazole ring. researchgate.net

Cyclization Strategy Reactants Key Features Reference
Cyclocondensation5-Aminopyrazoles + β-Dicarbonyl CompoundsNucleophilic attack followed by intramolecular cyclization and dehydration. nih.gov
One-Pot CyclizationAminopyrazoles + Enaminones/ChalconesEfficient formation of the fused core with potential for subsequent functionalization. nih.gov
Pyrazine AnnelationPyrazole-3-carboxylic acid derivatives + α-HaloketonesAlkylation followed by heterocyclization with an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate). researchgate.net

Multicomponent reactions (MCRs) offer significant advantages in synthetic efficiency, atom economy, and the rapid generation of molecular diversity from simple, readily available starting materials. distantreader.org These reactions combine three or more reactants in a single operation to form a product that incorporates substantial portions of all starting materials. distantreader.orgmdpi.com

While MCRs for the pyrazolo[1,5-a]pyrazine core are not as extensively documented as for its pyrimidine (B1678525) analogue, the principles are transferable. A well-established MCR for pyrazolo[1,5-a]pyrimidines involves the three-component reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov This process typically proceeds through the formation of an imine intermediate, which then undergoes nucleophilic attack and subsequent cyclization to yield the fused heterocyclic core. nih.gov The use of microwave assistance can dramatically reduce reaction times and improve yields in such MCRs. nih.gov

The power of MCRs lies in their ability to construct complex heterocyclic scaffolds in a single step, making them highly valuable for creating libraries of compounds for biological screening. distantreader.org

One-pot syntheses, which may or may not be multicomponent reactions, are highly valued for their procedural simplicity, reduced waste, and avoidance of tedious purification of intermediates. A particularly effective one-pot, three-step protocol has been developed specifically for the synthesis of the pyrazolo[1,5-a]pyrazine scaffold. researchgate.netosi.lv

This procedure commences with pyrazole-3-carboxylic acids, which are activated in situ, often with 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net The activated acid then reacts with 2,2-dimethoxyethanamine to form an amide intermediate. researchgate.net Subsequent acid-catalyzed intramolecular cyclization, hydrolysis of the acetal, and dehydration occur in the same reaction vessel to afford the final pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. researchgate.netosi.lv This method is notable for its efficiency and the ability to isolate key intermediates such as 7-Hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one. osi.lv

The following table summarizes a typical one-pot procedure for the pyrazolo[1,5-a]pyrazine core.

Step Reagents/Conditions Transformation Reference
1. Amide FormationPyrazole-3-carboxylic acid, CDI, 2,2-dimethoxyethanamine; Dioxane, 50°CFormation of N-(2,2-dimethoxyethyl)pyrazole-3-carboxamide intermediate. researchgate.net
2. Cyclization/AromatizationHCl in Dioxane; Reflux (100°C)Intramolecular cyclization, hydrolysis of the acetal, and dehydration. researchgate.net
Overall One-Pot Procedure Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones. researchgate.netosi.lv

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming transformations occur sequentially in a single synthetic operation without isolating intermediates. These processes are highly efficient and can rapidly build molecular complexity from simple precursors.

The synthesis of complex fused heterocycles often employs cascade strategies. For instance, the synthesis of pyrazolo[1,5-a]quinazolin-5-ones has been achieved through cascade condensation–intramolecular acylation processes, generating the target scaffold in a single step. researchgate.net Similarly, the synthesis of related triazolo[1,5-a]quinoxalines can be accomplished via cascade reactions involving an initial copper-catalyzed reaction followed by intramolecular cyclization. mdpi.com

These examples highlight the potential for applying cascade strategies to the synthesis of the pyrazolo[1,5-a]pyrazine core. A hypothetical cascade could involve an initial intermolecular reaction to form a key intermediate that is pre-organized for a subsequent, spontaneous intramolecular cyclization, leading directly to the fused bicyclic system and minimizing synthetic operations.

Specific Synthesis Routes to 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B2747393)

The synthesis of the specific target compound, this compound, requires a multi-step approach that first establishes the core heterocyclic structure and then introduces the desired functionalities, namely the N-methyl group and the saturated pyrazine ring.

A plausible synthetic route starting from 5-Nitro-2H-pyrazole-3-carboxylic acid involves several key transformations. This pathway leverages standard, high-yielding reactions to build the target molecule methodically.

Step 1: Reduction of the Nitro Group The initial step is the chemical reduction of the nitro group at the C5 position of the pyrazole ring to an amino group. This transformation is fundamental as the resulting 5-aminopyrazole moiety is the key nucleophilic component for the subsequent cyclization to form the pyrazine ring. This reduction can be achieved under various standard conditions, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or using reducing agents like tin(II) chloride (SnCl₂) or iron in acidic media. The product of this step is 5-amino-2H-pyrazole-3-carboxylic acid.

Step 2: Construction of the Fused Pyrazinone Ring With the 5-aminopyrazole-3-carboxylic acid intermediate in hand, the next phase is the construction of the pyrazine ring. This can be accomplished by reacting the intermediate with a suitable two-carbon synthon that also introduces the nitrogen atom required for the pyrazine ring. One approach involves the condensation with an N-methylaminoacetaldehyde equivalent. The carboxylic acid group is typically activated first (e.g., as an acid chloride or with a coupling agent like CDI) to facilitate amide bond formation with the N-methylamino component. Subsequent intramolecular cyclization, driven by the nucleophilic 5-amino group attacking an electrophilic center (e.g., the aldehyde or its equivalent), followed by dehydration, would yield the fused 6-methyl-pyrazolo[1,5-a]pyrazin-4(5H)-one.

Step 3: Reduction of the Pyrazinone Ring The final key step is the reduction of the amide (lactam) functionality within the pyrazinone ring to a secondary amine. This transformation converts the dihydropyrazinone ring into the fully saturated tetrahydropyrazine (B3061110) (piperazine) ring. This reduction is typically performed using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. Successful completion of this step affords the final target compound, this compound.

This proposed pathway represents a logical and robust approach to the target molecule, building upon established methods for the synthesis of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) scaffold and its derivatives. nih.govresearchgate.net

Functionalization and Derivatization Approaches

The strategic functionalization of the this compound scaffold is paramount for modulating its physicochemical and pharmacological properties. Various organic reactions are employed to introduce a wide range of substituents at specific positions on both the pyrazole and the tetrahydropyrazine rings.

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing nucleophiles onto an aromatic or heteroaromatic ring that is rendered electron-deficient by the presence of electron-withdrawing groups. In the context of the pyrazolo[1,5-a]pyrazine system, if a suitable leaving group (such as a halogen) is present on the pyrazole ring, it can be displaced by a variety of nucleophiles. For this to occur, the pyrazine ring must be sufficiently electron-poor to facilitate the initial nucleophilic attack. The reactivity of halopyrazines in such reactions is often greater than that of their corresponding pyridine (B92270) analogues. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a stable anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions offer a versatile means to introduce aryl, heteroaryl, alkyl, and other functionalities onto the pyrazolo[1,5-a]pyrazine core. Common cross-coupling reactions that could be applied include the Suzuki, Heck, and Sonogashira reactions. For these reactions to be successful, the pyrazolo[1,5-a]pyrazine scaffold typically needs to be pre-functionalized with a halide or a triflate group. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For instance, ligand-free palladium-catalyzed conditions have been successfully used for the C7-selective C-H bond functionalization of pyrazolo[1,5-a]pyrazines with heteroarenes and aryl iodides, with silver salts acting as an oxidant or base. researchgate.net

Regioselective and Stereoselective Syntheses of Substituted Derivatives

Achieving regioselectivity and stereoselectivity is a key challenge in the synthesis of complex substituted derivatives of this compound.

Regioselectivity: The inherent electronic properties of the pyrazolo[1,5-a]pyrazine ring system can direct incoming substituents to specific positions. For example, C-H functionalization has been shown to occur selectively at the C7 position of the pyrazolo[1,5-a]pyrazine core. researchgate.net The regioselectivity of other reactions, such as electrophilic aromatic substitution on the pyrazole ring, will be influenced by the directing effects of the existing substituents.

Stereoselectivity: The piperazine (B1678402) ring of the scaffold can exist in various conformations, and the introduction of substituents can create stereocenters. Stereoselective synthetic methods are therefore crucial for obtaining enantiomerically pure derivatives, which is often a requirement for pharmaceutical applications. Strategies for achieving stereoselectivity include the use of chiral auxiliaries, chiral catalysts, or starting from enantiomerically pure precursors. For instance, highly diastereoselective intramolecular hydroamination has been used as a key step in the modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org Similarly, one-pot three-component ring-opening cyclization reactions of N-activated aziridines have been developed to produce highly substituted piperazines with excellent stereoselectivity. acs.org

Introduction of Substituents at Specific Positions (e.g., 2, 3, 5, 6)

The ability to introduce substituents at specific positions of the this compound core is essential for structure-activity relationship (SAR) studies.

Position 2 and 3 (Pyrazole Ring): The functionalization of the pyrazole ring can be achieved through various methods. Halogenation at the C3 position of the related pyrazolo[1,5-a]pyrimidine scaffold has been reported, which can then serve as a handle for further cross-coupling reactions. thieme-connect.de The introduction of substituents can also be accomplished during the initial synthesis of the pyrazole precursor.

Position 5 and 6 (Piperazine Ring): The nitrogen atoms of the piperazine ring are nucleophilic and can be readily alkylated, acylated, or arylated. The substituent at the 6-position is the methyl group in the parent compound. Introduction of other substituents at this position would require a different synthetic starting material or a more complex synthetic route. The synthesis of piperazines with substituents at the carbon atoms often involves building the ring from acyclic precursors or through ring-opening of activated aziridines. acs.orgresearchgate.net

Process Optimization and Scalability in Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. Process optimization is crucial to ensure that the synthesis of this compound and its derivatives is efficient, cost-effective, safe, and environmentally sustainable.

Key aspects of process optimization include:

Reagent and Solvent Selection: Choosing readily available, inexpensive, and less hazardous reagents and solvents is a primary consideration. Green chemistry principles, such as the use of microwave-assisted synthesis, can reduce reaction times and improve sustainability. africanjournalofbiomedicalresearch.com

Catalyst Loading: For catalytic reactions, such as palladium-catalyzed cross-couplings, minimizing the catalyst loading is essential to reduce costs and simplify purification by minimizing residual metal content in the final product. acs.orgacs.org

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and concentration can significantly improve yield, purity, and throughput.

Purification Methods: Developing efficient and scalable purification methods, such as crystallization, is often preferred over chromatography for large-scale production.

A cost-efficient, multigram scale synthesis of functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazines has been reported, demonstrating the feasibility of producing these scaffolds on a larger scale. researchgate.net The scalability of palladium-catalyzed cross-coupling reactions is well-documented in the pharmaceutical industry, with strategies in place for metal scavenging to ensure the final active pharmaceutical ingredient meets regulatory standards. acs.org

Below is a table summarizing key considerations for process optimization and scalability:

ParameterOptimization GoalRationale
Starting Materials Readily available, low costEconomic viability of the process.
Solvents Green solvents, minimized volumeReduced environmental impact and cost.
Catalyst Low loading, high turnover numberCost reduction and simplified purification.
Reaction Time MinimizedIncreased throughput and efficiency.
Temperature/Pressure Mild conditionsEnergy efficiency and safety.
Work-up/Purification Crystallization over chromatographyScalability and cost-effectiveness.
By-product Formation MinimizedImproved yield and simplified purification.

Structural Characterization and Advanced Analytical Techniques

Crystallographic Analysis of Tetrahydropyrazolo[1,5-a]pyrazine Compounds

Crystallographic techniques provide unparalleled insight into the solid-state structure of molecules, offering precise data on bond lengths, bond angles, and conformational arrangements. This information is critical for understanding structure-activity relationships (SAR) and for the rational design of new derivatives.

X-ray crystallography is the gold standard for determining the absolute structure of a crystalline compound. The technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

For the tetrahydropyrazolo[1,5-a]pyrazine class of compounds, X-ray crystallography has been instrumental in confirming the fused bicyclic ring system's geometry and the stereochemistry of substituents. For instance, the crystal structure of a potent and selective ATR inhibitor, N,N-dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide, which contains the core 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B2747393) moiety, was determined to a resolution of 2.39 Å. nih.gov This analysis unequivocally established the (R)-configuration at the chiral center C6, a critical detail for its biological activity.

A powerful extension of X-ray crystallography is its use in determining the structure of a small molecule ligand bound to its biological target, such as a protein or enzyme. These co-crystal structures are invaluable in drug discovery, as they reveal the specific molecular interactions—hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern binding affinity and selectivity.

In a notable example, the co-crystal structure of a novel tetrahydropyrazolo[1,5-a]pyrazine derivative was solved in complex with an engineered phosphatidylinositol 3-kinase alpha (PI3Kα). nih.gov This work was part of a structure-based drug design campaign to develop inhibitors for the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key player in the DNA damage response. Due to difficulties in crystallizing the ATR kinase domain, engineered PI3Kα mutants were used as structural surrogates. The resulting co-crystal structure (PDB entry: 4WAF) provided crucial insights into the binding mode of the inhibitor, guiding the medicinal chemistry efforts to optimize potency and selectivity. nih.govresearchgate.net

Table 1: Crystallographic Data for a Tetrahydropyrazolo[1,5-a]pyrazine Derivative
ParameterValueReference
PDB ID4WAF nih.gov
CompoundN,N-dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide nih.gov
Biological TargetEngineered PI3K alpha nih.gov
Experimental MethodX-RAY DIFFRACTION nih.gov
Resolution2.39 Å nih.gov

Spectroscopic Characterization of this compound

While crystallography provides a static image of a molecule in the solid state, spectroscopic methods offer complementary information about the molecule's structure, connectivity, and functional groups, often in solution. These techniques are essential for routine characterization, purity assessment, and structural confirmation during chemical synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton of the molecule.

While specific, publicly available experimental NMR data for the parent compound this compound is not detailed in the referenced literature, the characterization of its derivatives is well-established. For any given derivative, the spectra would be expected to show characteristic signals corresponding to the protons and carbons of the tetrahydropyrazolo[1,5-a]pyrazine core and the methyl group.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to display characteristic absorption bands for C-H stretching vibrations of the alkyl and pyrazole (B372694) ring portions, as well as C-N and C=N stretching vibrations from the heterocyclic framework. Specific experimental spectra for the unsubstituted parent compound are not provided in the surveyed literature.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

The molecular weight of this compound can be precisely determined using high-resolution mass spectrometry (HRMS). The technique is a standard method for confirming the identity of newly synthesized compounds in this chemical series. However, specific mass spectral data for the parent 6-methyl compound is not available in the cited search results.

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. In the context of pyrazolo[1,5-a]pyrazine (B3255129) synthesis and reactions, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31++G(d,p), are employed to elucidate reaction mechanisms and regioselectivity. researchgate.netsci-hub.se

These theoretical studies can rationalize experimentally observed outcomes by calculating activation energies for different reaction pathways. For instance, in reactions involving the formation of related pyrazolo[1,5-a] researchgate.netekb.egnih.govtriazines, DFT has been used to analyze the transition states and energy barriers, thereby explaining why a particular isomer is preferentially formed. researchgate.netsci-hub.se The calculations of natural atomic charges and Fukui indices help in understanding the local reactivity of different atoms within the molecule, predicting the sites most susceptible to nucleophilic or electrophilic attack. researchgate.net This theoretical insight is invaluable for optimizing reaction conditions and designing synthetic routes to novel derivatives of the 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B2747393) core.

Molecular Docking and Ligand Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is extensively used to study derivatives of the tetrahydropyrazolo[1,5-a]pyrazine scaffold to understand their potential as therapeutic agents.

Docking simulations have been instrumental in identifying and optimizing these compounds as inhibitors for a variety of protein targets. For example, derivatives of this scaffold have been successfully docked into the ATP-binding sites of protein kinases such as Ataxia-Telangiectasia and Rad3-related protein (ATR), Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin receptor kinase A (TRKA). nih.gov The primary goal of these studies is to predict the binding affinity, often expressed as a docking score, and to visualize the binding mode of the ligand within the active site.

Target Protein-Ligand Interaction Studies

The analysis of docked poses reveals crucial interactions between the ligand and the amino acid residues of the target protein. For the tetrahydropyrazolo[1,5-a]pyrazine scaffold, these interactions typically include:

Hydrogen Bonds: The nitrogen atoms in the pyrazolo[1,5-a]pyrazine core frequently act as hydrogen bond acceptors, forming key interactions with backbone or side-chain donors in the protein's active site. nih.govresearchgate.net

Hydrophobic Interactions: The methyl group and other nonpolar substituents on the scaffold often engage in van der Waals and hydrophobic interactions with nonpolar residues of the target protein, contributing to binding affinity. nih.gov

π-π Stacking: The aromatic pyrazole (B372694) ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine in the binding pocket. mdpi.com

These detailed interaction studies are fundamental for structure-activity relationship (SAR) analysis, explaining why certain modifications to the scaffold lead to increased potency and selectivity. For instance, molecular docking of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives against CDK2 has shown that these compounds can adopt binding modes similar to known inhibitors, forming critical hydrogen bonds within the ATP binding area. ekb.eg Similarly, studies on Hepatitis B Virus (HBV) have identified 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) derivatives as core protein allosteric modulators. nih.gov

Interactive Table of Docking Studies for Pyrazolo[1,5-a]pyrazine Derivatives:

Compound Scaffold Target Protein Key Interacting Residues Predicted Binding Affinity (kcal/mol)
Tetrahydropyrazolo[1,5-a]pyrazine ATR Kinase Not specified Not specified
Pyrazolo[1,5-a]pyrimidine CDK2 Glu590, Arg654 -
Pyrazolo[1,5-a]pyrimidine TRKA Glu590, Arg654 -
Pyrazolo[1,5-a]pyrimidine PI3Kδ Val828, Trp760 -

Pharmacophore Modeling for Inhibitor Design

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific target.

For the pyrazolo[1,5-a]pyrazine family, pharmacophore models are developed based on a set of known active inhibitors. These models serve as 3D queries to search large chemical databases for novel compounds that possess the desired features and spatial arrangement. researchgate.net For instance, a pharmacophore model for Ataxia-Telangiectasia and Rad3-related (ATR) kinase inhibitors was designed using known active compounds, including a tetrahydropyrazolo[1,5-a]pyrazine derivative. researchgate.net Similarly, pharmacophore-based approaches have been successfully applied to identify novel pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of targets like InhA, an enzyme involved in mycolic acid synthesis in bacteria. nih.gov This strategy accelerates the discovery of new hit compounds with potentially improved properties.

Virtual Screening Methodologies

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This methodology is often employed in the early stages of drug discovery to narrow down the number of compounds for experimental testing.

For the this compound scaffold, virtual screening campaigns often utilize a combination of pharmacophore modeling and molecular docking. researchgate.net A typical workflow involves an initial pharmacophoric search to filter a large database, followed by one or more molecular docking steps to refine the selection and rank the hits based on their predicted binding affinity and pose. researchgate.netu-strasbg.fr This tiered approach has proven effective in identifying novel pyrazolo[1,5-a]pyrimidine-based antagonists for targets such as the aryl hydrocarbon receptor (AHR). rsc.org The use of virtual screening can significantly reduce the time and cost associated with finding new lead compounds. mdpi.com

Conformational Analysis and Flexibility Studies

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. Conformational analysis of the this compound scaffold is essential for understanding its flexibility and how it can adapt to the binding site of a target protein.

The tetrahydropyrazine (B3061110) ring of this scaffold is not planar and can adopt various conformations, such as chair, boat, or twist-boat forms. Computational methods, including molecular mechanics and quantum mechanics (like DFT), are used to determine the relative energies of these different conformations and the energy barriers between them. beilstein-journals.orgrsc.org Studies on the dearomatization of related 5,7-substituted pyrazolo[1,5-a]pyrimidines have shown that the resulting tetrahydropyrazolo[1,5-a]pyrimidine core can exist in different stable conformations. mdpi.com The conformational flexibility of the bicyclic core is a key factor in its ability to bind to different biological targets, as it can adopt the optimal geometry to fit into the active site. mdpi.com

Stereochemical Considerations in Design and Modeling

The presence of chiral centers in a molecule can have a profound impact on its biological activity. In this compound, the carbon atom at position 6 is a stereocenter, meaning the compound can exist as two enantiomers (R and S).

When designing and modeling inhibitors based on this scaffold, it is crucial to consider the stereochemistry. The two enantiomers can have significantly different binding affinities and selectivities for a target protein due to the three-dimensional nature of the binding site. For example, in the development of ATR inhibitors, the (6R)-6-methyl derivative was specifically utilized in pharmacophore modeling. researchgate.net Furthermore, the reduction of substituted pyrazolo[1,5-a]pyrimidines can lead to the formation of multiple stereoisomers (e.g., syn and anti isomers) depending on the substituents at positions 5 and 7. mdpi.com Computational modeling can help to predict the most stable stereoisomers and their preferred conformations, guiding the stereoselective synthesis of the most active compound. mdpi.com

Biological Activity and Mechanistic Investigations Non Clinical Focus

Enzyme Inhibition Studies

Derivatives of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) (THPP) core have been systematically synthesized and evaluated for their inhibitory effects against several critical protein kinases and viral enzymes. These studies provide insight into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

The THPP scaffold has been identified as a novel and promising basis for the development of highly potent and selective inhibitors of ATR kinase, a key regulator of the DNA damage response. nih.govnih.gov A medicinal chemistry campaign, starting from a high-throughput screening hit, led to the creation of a series of THPP derivatives with significant improvements in selectivity and physicochemical properties. nih.govnih.gov

Structure-based drug design was instrumental in this process, utilizing PI3Kα mutants as structural surrogates for the ATR kinase domain to guide the optimization of the compounds. nih.govnih.gov This effort culminated in the identification of highly selective compounds, such as a key tool compound that incorporates a 6-chloro-azaindole moiety. nih.gov This particular derivative demonstrated potent inhibition of ATR and high selectivity over other kinases in the PI3K-related protein kinase (PIKK) family. nih.govresearchgate.net One optimized compound from the tetrahydropyrazolo[1,5-a]pyrazine series demonstrated a cell-free ATR inhibitory IC50 value of 0.4 nM. researchgate.net

Compound SeriesTarget EnzymeActivity MetricValueSelectivity Profile
Tetrahydropyrazolo[1,5-a]pyrazinesATR KinaseIC500.4 nM4000 to 10,000-fold vs. ATM, DNA-PK, and PI3Kα

The investigation of THPP derivatives has revealed a notable selectivity against PI3Kα. nih.gov While the ATP-binding sites of ATR and PI3Kα share structural similarities, allowing for the use of PI3Kα crystal structures to model ATR binding, the THPP scaffold was successfully optimized to favor ATR inhibition significantly. nih.govresearchgate.net

Research demonstrated that lead compounds from the THPP series were 4,000 to 10,000-fold more selective for ATR than for PI3Kα. researchgate.net This high degree of selectivity underscores the ability to fine-tune the THPP scaffold to achieve specific molecular recognition, minimizing off-target effects on closely related kinases like PI3Kα. This finding was crucial in establishing the viability of this compound class for targeted ATR inhibition. researchgate.net

Substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives have been patented as potent inhibitors of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε). bioworld.comgoogle.com These kinases are involved in the regulation of numerous cellular processes, including circadian rhythms. bioworld.com A patent filed by Bristol-Myers Squibb described a series of compounds based on this scaffold for their potential use in treating circadian rhythm disorders, among other conditions. bioworld.comgoogle.comgoogleapis.comwipo.int An exemplified compound from this patent demonstrated exceptionally potent, sub-nanomolar inhibitory activity against both CK1δ and CK1ε isoforms. bioworld.com

Compound SeriesTarget EnzymeActivity MetricValue (nM)
Substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazinesCK1δIC500.3 nM
CK1εIC500.1 nM

A series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides has been designed and synthesized as novel inhibitors of HIV-1 integrase. nih.gov This enzyme is essential for the replication of the HIV-1 virus. The inhibitory mechanism of these compounds focuses on the strand transfer step of the integration process. nih.gov

Structure-activity relationship studies revealed that a coplanar arrangement of metal-binding heteroatoms within the molecule is optimal for binding to the integrase active site. nih.gov Through adjustments in lipophilicity and the addition of potency-enhancing substituents, a lead compound, 17b, was identified. This compound showed potent inhibition of the integrase-catalyzed strand transfer reaction in a biochemical assay. nih.gov

Compound SeriesTarget EnzymeMechanismLead CompoundActivity MetricValue (nM)
4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamidesHIV-1 IntegraseStrand Transfer Inhibition17bIC5074 nM

Rho-kinase (ROCK1) Inhibition

Currently, there is a lack of specific research data directly implicating 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B2747393) in the inhibition of Rho-kinase (ROCK1). While the broader class of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been investigated for various kinase inhibitory activities, specific assays to determine the IC50 or the mechanism of action against ROCK1 for this particular compound have not been prominently reported in the available scientific literature. Further investigation is required to ascertain any potential activity against this target.

Mycobacterium smegmatis ATP Synthase Inhibition

Research has identified the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold, a close structural analog of this compound, as an inhibitor of the Mycobacterium smegmatis ATP synthase through screening of diverse compound libraries. ekb.eg This finding suggests that derivatives of the tetrahydropyrazolo[1,5-a]pyrazine core may possess antibacterial properties by targeting mycobacterial energy metabolism. The ATP synthase is a critical enzyme for mycobacteria, and its inhibition can lead to bactericidal effects. nih.gov While direct inhibitory data for the 6-methyl derivative is not specified, the activity of the parent scaffold provides a strong rationale for its potential as an anti-mycobacterial agent.

Antiviral Research Applications

Hepatitis B Virus (HBV) Core Protein Allosteric Modulation (CpAMs)

Derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) have been identified as a promising class of Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). nih.govacs.org These compounds interfere with the proper assembly of the viral capsid, a crucial step in the HBV life cycle. nih.govacs.org The core protein is a key component of the viral nucleocapsid, and its modulation represents an attractive target for antiviral therapies. nih.govacs.org

A lead compound from this series demonstrated effective inhibition of HBV DNA viral load in an in vivo mouse model. nih.gov The research into THPP compounds as HBV CpAMs highlights the potential of the this compound scaffold in the development of novel anti-HBV therapeutics. nih.govacs.org

General Antiviral Potential

The broader family of pyrazolo[1,5-a]pyrimidine and pyrazine (B50134) derivatives has demonstrated a wide range of antiviral activities. For instance, substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides have been synthesized and identified as novel inhibitors of HIV-1 integrase. medsci.cn Other pyrazine conjugates have shown significant potency against SARS-CoV-2. nih.govresearchgate.net Additionally, various triazole- and tetrazole-containing quinoline (B57606) derivatives, which share some structural similarities, have been evaluated for their antiviral activities against influenza A virus. mdpi.com These findings collectively suggest that the tetrahydropyrazolo[1,5-a]pyrazine core is a versatile scaffold for the development of agents with broad-spectrum antiviral potential.

Antiproliferative and Apoptosis Induction Mechanisms in Cell Lines

Effects on Human Colon Carcinoma Cell Lines (e.g., HCT-116)

Structurally related pyrazolo[1,5-a]pyrimidine derivatives have shown significant antiproliferative activity against human colon carcinoma cell lines, including HCT-116. ekb.egeurjchem.comrhhz.netekb.eg

Compound Type Cell Line Key Findings Reference
Pyrazolo[1,5-a]pyrimidine-3-carbonitriles HCT-116 Compound 14a displayed high activity with an IC50 of 0.0020 µM. eurjchem.com
Pyrazolo[1,5-a]pyrimidine derivatives HCT-116 Compound 5b showed promising antitumor potency, with an IC50 of 8.64 µM, which was close to the reference drug doxorubicin. ekb.eg
Pyrazolo[1,5-a]pyrimidine derivatives HCT-116 Compounds 7d and 11a showed better antitumor activity compared to other tested compounds in the series. rhhz.net
Pyrazolo[3,4-d]pyrimidinone derivatives HCT-116 The most promising cytotoxic agents in the study, 72a and 72b , were found to inhibit CDK2 kinase. ekb.eg

These studies indicate that the pyrazolo[1,5-a]pyrimidine scaffold is a promising framework for the development of anticancer agents. The mechanisms of action for these related compounds often involve the induction of apoptosis. For example, some pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgnih.govtriazine sulfonamides, which are also heterocyclic compounds, have been shown to induce apoptosis in HCT-116 cells in a concentration-dependent manner. nih.gov The induction of apoptosis is a key mechanism for eliminating cancer cells and is a desirable characteristic for anticancer drugs. While direct studies on this compound are needed, the consistent and potent activity of its structural analogs against HCT-116 cells strongly suggests its potential as an antiproliferative and pro-apoptotic agent.

Based on a comprehensive search of available scientific literature, there is currently no specific published research data for the compound “this compound” corresponding to the detailed biological activities outlined in your request.

The search for information on this specific molecule's effects on breast adenocarcinoma cell lines (MCF-7, T47D), its modulation of caspase-3 activity, its antimicrobial and anti-inflammatory properties, its interaction with neurotransmitter receptors, and its pharmacokinetic profile in non-human microsomal incubation studies did not yield any relevant results.

While research exists for related compounds containing the parent scaffold, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP), and other pyrazole-fused heterocyclic systems, the strict requirement to focus solely on the 6-methyl derivative prevents the inclusion of that data.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information at this time. Further experimental research on “this compound” is needed to elucidate the biological activities specified.

Pharmacokinetic and Metabolic Stability Research (Non-human Models)

Mechanistic Probes (e.g., Deuterium-labeled Compounds)

Isotopic labeling is a powerful technique used in medicinal chemistry to investigate reaction mechanisms and metabolic pathways. Substituting a hydrogen atom with its heavier isotope, deuterium (B1214612), can provide significant insight into a compound's metabolic stability. This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. nih.gov Cleavage of this bond by metabolic enzymes, such as cytochrome P450s, is often a rate-limiting step in a compound's metabolism; therefore, the stronger C-D bond can slow this process, improving the compound's pharmacokinetic profile. nih.govnih.gov

Efflux Mechanism Studies (e.g., Caco-2 Assay)

The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting the oral absorption of drug candidates. enamine.net This assay utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colorectal adenocarcinoma and mimic the epithelial barrier of the small intestine, expressing key uptake and efflux transporters. sciforum.net The assay measures the bidirectional transport of a compound across this cell monolayer, from an apical (AP) compartment to a basolateral (BL) compartment (simulating absorption), and from basolateral to apical (B-A) to investigate active efflux.

The primary outputs of the assay are the apparent permeability coefficients (Papp) in both directions. The efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), is a critical parameter for identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is generally considered indicative of active efflux, which can limit a drug's net absorption into systemic circulation. enamine.net

For the tetrahydropyrazolo[1,5-a]pyrazine scaffold, Caco-2 assays have been instrumental in optimizing compounds for oral administration. For instance, during the development of THPP-based ATR inhibitors, an early lead compound was found to suffer from significant efflux in the Caco-2 assay. nih.gov This finding prompted a structural modification, the addition of a chloro group to a connected azaindole moiety, which successfully eliminated the efflux and improved cellular activity. nih.gov

The table below shows representative data from a bidirectional Caco-2 assay for compounds with varying permeability and efflux potential, illustrating how such data is interpreted.

Compound TypePapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
High Permeability25.027.51.1High
Low Permeability0.50.61.2Low
Efflux Substrate2.020.010.0Low to Moderate

In Vivo Pharmacokinetics in Animal Models (e.g., Rat PK)

Following in vitro characterization, promising compounds are advanced to in vivo pharmacokinetic (PK) studies in animal models, most commonly rats, to assess their absorption, distribution, metabolism, and excretion (ADME) in a whole organism. These studies are crucial for understanding how a compound behaves systemically and for predicting its potential human pharmacokinetic profile.

Key parameters derived from these studies include:

Clearance (CL): The rate at which a drug is eliminated from the body.

Volume of Distribution (Vss): The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.

Terminal Half-life (t1/2): The time required for the plasma concentration of a drug to decrease by half.

Oral Bioavailability (F%): The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation.

For the tetrahydropyrazolo[1,5-a]pyrazine class of compounds, rat pharmacokinetic studies have confirmed that optimized analogues can achieve excellent drug-like properties. For example, a potent and selective ATR inhibitor from this series demonstrated a favorable in vivo profile in rats, including high oral bioavailability, which supported its selection as a key tool compound for further biological research. nih.gov

The table below presents the in vivo pharmacokinetic parameters for this representative tetrahydropyrazolo[1,5-a]pyrazine derivative in rats. nih.gov

Pharmacokinetic ParameterValue
Dose (mg/kg, oral)2.5
Clearance (CL) (mL/min/kg)57
Volume of Distribution (Vss) (L/kg)3.3
Half-life (t1/2) (h)0.86
Oral Bioavailability (F) (%)64

Structure Activity Relationship Sar Studies of Substituted Tetrahydropyrazolo 1,5 a Pyrazines

Influence of Substituent Nature and Position on Biological Activity

The nature and position of substituents on the tetrahydropyrazolo[1,5-a]pyrazine ring system play a critical role in determining the biological activity of these compounds. Research has shown that even minor chemical modifications can lead to significant changes in potency and selectivity.

For instance, in the development of ATR inhibitors, substituting the core with different heterocyclic moieties has been a key strategy to modulate activity. The replacement of an azaindole group with an indazole resulted in a 30-fold decrease in ATR potency, highlighting the sensitivity of the target to the electronic properties of this part of the molecule. nih.gov Conversely, the introduction of a 6-chloro substituent on the azaindole moiety was found to effectively block efflux and enhance cellular activity. nih.gov

In the context of cAMP phosphodiesterase inhibitors based on the related pyrazolo[1,5-a]-1,3,5-triazine scaffold, it was observed that various substituents could either increase or decrease the inhibitory activity depending on the tissue source of the phosphodiesterase enzyme. This indicates that the optimal substitution pattern can be highly dependent on the specific biological target.

The following table summarizes the impact of various substituents on the ATR inhibitory activity of a series of tetrahydropyrazolo[1,5-a]pyrazine derivatives.

CompoundSubstituent ModificationATR IC50 (µM)pChk1 IC50 (µM)hERG IC50 (µM)
5Initial Phenyl Ring0.00030.081.5
6Saturated Phenyl Ring0.0010.16>30
76-chloro on Azaindole0.00040.03712.5
17Indazole replacing Azaindole>10--
23Lactam (carbonyl introduction)0.064--

Key Structural Motifs for Target Engagement

The interaction of substituted tetrahydropyrazolo[1,5-a]pyrazines with their biological targets is governed by specific structural motifs that facilitate binding and inhibition. These motifs often involve a combination of hydrogen bonding, and steric and electronic interactions.

Hydrogen Bonding Interactions

Hydrogen bonds are crucial for the high-affinity binding of tetrahydropyrazolo[1,5-a]pyrazine derivatives to their target proteins. researchgate.netmdpi.com In the case of ATR inhibitors, a key hydrogen bond has been identified between the backbone NH of the glycine (B1666218) residue at position 2385 (G2385) of ATR and a sulfonamide oxygen on the inhibitor. nih.gov This interaction is believed to be a significant contributor to the selectivity of these compounds for ATR over other kinases in the PIKK family, such as ATM and DNA-PK, where the corresponding residue is a bulkier proline or threonine, which would sterically hinder this interaction. nih.gov The pyrazine (B50134) nitrogen atoms can also act as hydrogen bond acceptors, a common interaction for pyrazine-based ligands. researchgate.net

Steric and Electronic Effects of Substituents

The steric and electronic properties of substituents have a profound impact on the biological activity of tetrahydropyrazolo[1,5-a]pyrazines.

Steric Effects: The size and shape of substituents can influence how a molecule fits into the binding pocket of a target protein. For example, the introduction of bulky groups can either enhance binding by occupying a hydrophobic pocket or reduce activity due to steric hindrance. In the development of ATR inhibitors, the saturation of a phenyl ring to a cyclohexyl ring led to a significant improvement in selectivity by "dialing out" inhibition of other PIKK family members. nih.gov This suggests that the less planar, more three-dimensional shape of the saturated ring is better accommodated in the ATR binding site compared to the binding sites of related kinases.

Electronic Effects: The electronic nature of substituents can affect the reactivity and binding affinity of the molecule. Electron-donating or electron-withdrawing groups can alter the electron density of the heterocyclic core, influencing its ability to participate in interactions such as hydrogen bonding and π-stacking. For instance, the introduction of a carbonyl group to form a lactam in the piperazine (B1678402) core of an ATR inhibitor, while beneficial for eliminating undesirable drug metabolism, was detrimental to the on-target potency, possibly due to an electronic deactivating effect. nih.gov Similarly, decreasing the electron density of an azaindole ring was a strategy employed to mitigate cytochrome P450-mediated metabolism. nih.gov

Correlations between Structural Features and Specific Biological Outcomes

Specific structural features of substituted tetrahydropyrazolo[1,5-a]pyrazines can be directly correlated with particular biological outcomes, such as potency, selectivity, and pharmacokinetic properties.

A clear correlation has been established between the saturation of an appended phenyl ring and improved selectivity for ATR over other PIKK family kinases. nih.gov As shown in the table below, compound 5 with a phenyl ring inhibits ATM and DNA-PK in the sub-micromolar range, whereas compound 6, with a saturated ring, shows significantly reduced activity against these off-targets. nih.gov

CompoundKey Structural FeatureATR IC50 (µM)ATM IC50 (µM)DNA-PK IC50 (µM)
5Phenyl Ring0.00030.130.14
6Saturated Phenyl Ring0.001146.5

Furthermore, the addition of a 6-chloro group to an azaindole substituent in ATR inhibitors was found to consistently reduce drug efflux from cells, thereby increasing the intracellular concentration of the inhibitor and enhancing its cellular activity. nih.gov This demonstrates a direct link between a specific substituent and a desirable pharmacokinetic outcome.

Analogue Synthesis and Comparative Biological Evaluation

The systematic synthesis and comparative biological evaluation of analogues are fundamental to understanding the SAR of the tetrahydropyrazolo[1,5-a]pyrazine scaffold. This approach allows for the methodical exploration of how different substituents and structural modifications impact biological activity.

In the pursuit of potent and selective ATR inhibitors, a series of analogues were synthesized to probe the effects of modifying the core structure. For example, to address issues with drug metabolism, analogues with sterically shielded or electronically modified piperazine cores were synthesized. nih.gov While these modifications did not resolve the initial issue, the synthesis of a lactam analogue (23) did, albeit at the cost of reduced potency. nih.gov This comparative evaluation provided valuable insights into the delicate balance between potency and metabolic stability.

Another example is the synthesis of an analogue where the azaindole moiety was replaced with an indazole (17). nih.gov The subsequent biological testing revealed a significant loss in ATR potency, thereby establishing the importance of the azaindole group for this particular biological target. nih.gov Through such iterative cycles of analogue synthesis and biological testing, researchers can refine the structure of the lead compound to optimize its desired pharmacological properties.

Emerging Research Applications and Future Directions

Utilization as Chemical Probes for Biological Pathway Elucidation

The inherent structural features of the pyrazolo[1,5-a]pyrazine (B3255129) core suggest its potential for development into sophisticated chemical probes. These tools are instrumental for interrogating complex biological systems and elucidating the functions of specific proteins and pathways.

Fluorescent Tagging and Bioconjugation Potential

While research into the specific fluorescent properties of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B2747393) is still emerging, the broader class of pyrazolo[1,5-a]pyrimidines, a closely related scaffold, has demonstrated significant potential as fluorophores. These related compounds exhibit tunable photophysical properties, where modifications to the ring system can alter absorption and emission wavelengths. This tunability is a critical feature for developing fluorescent probes for biological imaging and chemosensors. The introduction of specific substituents can enhance quantum yields and photostability, making them suitable for demanding applications like live-cell imaging. The pyrazolo[1,5-a]pyrazine core, with its nitrogen-rich environment, provides ample opportunity for chemical modification, allowing for the attachment of reactive handles necessary for bioconjugation to proteins or other biomolecules.

Role as Privileged Scaffolds in Drug Discovery Efforts

The pyrazole (B372694) nucleus and its fused derivatives are widely regarded as "privileged scaffolds" in medicinal chemistry due to their recurrence in a multitude of biologically active compounds and approved drugs. The tetrahydropyrazolo[1,5-a]pyrazine (THPP) core is a modern exemplar of this, serving as a foundational structure for the development of novel therapeutic agents.

Recent research has highlighted the discovery of a series of THPP derivatives that function as potent Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). nih.gov These compounds have demonstrated the ability to effectively inhibit a wide range of nucleos(t)ide-resistant HBV variants. nih.gov The lead compounds from these studies showed significant inhibition of the HBV DNA viral load in animal models, underscoring the therapeutic potential of the THPP scaffold in antiviral drug discovery. nih.gov Furthermore, related pyrazolopyrimidine scaffolds are central to several marketed drugs that function as kinase inhibitors, suggesting that the THPP core could also be directed toward targets in oncology and inflammatory diseases. nih.gov

Scaffold/DerivativeTherapeutic AreaMechanism of ActionSignificance
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (B108843) (THPP)Antiviral (Hepatitis B)Core Protein Allosteric Modulator (CpAM)Effective against resistant HBV variants. nih.gov
Pyrazolo[1,5-a]pyrimidine (B1248293) DerivativesAnticancerTropomyosin Receptor Kinase (Trk) InhibitorCore structure of several approved cancer therapies. nih.gov
Pyrazolo[1,5-a]pyrazine DerivativesAnticancer / AutoimmuneJanus Kinase (JAK) InhibitorPotential for treating inflammatory and malignant diseases. google.com

Potential in Agricultural Chemistry for Pest Control

The application of the this compound scaffold in agricultural chemistry, particularly for pest control, remains a largely unexplored field. While other pyrazole-containing heterocycles have found significant success as commercial insecticides, there is a lack of specific research into the pesticidal activities of THPP derivatives. This gap represents a potential opportunity for future investigation, where libraries of THPP compounds could be screened for activity against various agricultural pests.

Exploration of Photophysical Properties in Materials Science

The photophysical characteristics of pyrazole-fused heterocycles make them promising candidates for applications in materials science. The related pyrazolo[1,5-a]pyrimidine scaffold has been studied for its utility in organic light-emitting devices (OLEDs) and as solid-state emitters. The rigid, planar nature of the fused ring system, combined with the ability to tune electronic properties through substitution, allows for the design of materials with specific absorption and emission profiles. The 6-methyl group on the tetrahydropyrazolo[1,5-a]pyrazine core could influence crystal packing and solid-state properties, an area ripe for future exploration in the development of novel organic materials.

Future Research Directions in Synthetic Chemistry

While foundational synthetic routes to the tetrahydropyrazolo[1,5-a]pyrazine core exist, significant opportunities remain for methodological advancement. Future efforts in synthetic chemistry will likely focus on several key areas:

Diversity-Oriented Synthesis: Developing efficient, high-throughput methods to generate large libraries of THPP derivatives with varied substitution patterns. This will be crucial for exploring the full potential of the scaffold in drug discovery and materials science.

Regioselective Functionalization: Creating more sophisticated methods to selectively functionalize specific positions on both the pyrazole and piperazine (B1678402) rings. This will allow for fine-tuning of molecular properties and the optimization of structure-activity relationships (SAR). researchgate.net

Asymmetric Synthesis: Developing stereoselective syntheses to access enantiomerically pure derivatives, which is often critical for optimizing pharmacological activity and reducing off-target effects.

Green Chemistry Approaches: Implementing more environmentally friendly synthetic protocols, such as microwave-assisted reactions or one-pot procedures, to improve efficiency and reduce waste. vulcanchem.com

Future Perspectives in Biological and Mechanistic Studies

Building on the initial discoveries of the biological activity of THPP derivatives, future research is expected to delve deeper into their molecular mechanisms and explore a wider range of therapeutic applications. Key future perspectives include:

Target Deconvolution: For derivatives identified through phenotypic screening, a major effort will be to identify their specific molecular targets and pathways of action.

Mechanism of Action Studies: For compounds with known targets, such as the HBV CpAMs, detailed mechanistic studies will be needed to understand how they bind to their targets and exert their effects at a molecular level. nih.gov This includes structural biology studies (e.g., X-ray crystallography) to visualize binding interactions.

Expansion to New Therapeutic Areas: Given the success of related scaffolds as kinase inhibitors, future work should involve screening THPP libraries against various kinase panels to identify potential new anticancer or anti-inflammatory agents. researchgate.netmdpi.com

Pharmacokinetic Optimization: A critical aspect of future research will be the optimization of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for clinical development.

Interdisciplinary Approaches in Tetrahydropyrazolo[1,5-a]pyrazine Research

The exploration of this compound and its parent scaffold, tetrahydropyrazolo[1,5-a]pyrazine, is increasingly benefiting from the convergence of multiple scientific disciplines. This interdisciplinary approach is proving essential for unlocking the full therapeutic potential of this class of compounds, from initial discovery and synthesis to preclinical and clinical evaluation. The synergy between medicinal chemistry, computational biology, pharmacology, and virology is accelerating the development of novel therapeutics based on this heterocyclic system.

A prime example of this interdisciplinary collaboration is in the development of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives as inhibitors of the hepatitis B virus (HBV). nih.gov This research integrates sophisticated chemical synthesis with advanced virological assays to identify and optimize potent drug candidates. Medicinal chemists focus on the design and synthesis of novel analogs, systematically modifying the core structure to improve efficacy and pharmacokinetic properties. These compounds are then evaluated by virologists to determine their ability to inhibit HBV replication and modulate the function of the viral core protein. nih.gov

Furthermore, the broader family of pyrazolo[1,5-a]pyrimidines, structurally related to tetrahydropyrazolo[1,5-a]pyrazines, serves as a model for interdisciplinary research in oncology. The development of pyrazolo[1,5-a]pyrimidine-based compounds as protein kinase inhibitors is a testament to the power of combining computational modeling with experimental biology. nih.gov Computational chemists employ techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict how different structural modifications will affect a compound's ability to bind to target kinases. nih.govekb.eg These in silico insights guide synthetic chemists in creating new derivatives with enhanced potency and selectivity. nih.gov The resulting compounds are then subjected to a battery of biochemical and cellular assays by pharmacologists and cancer biologists to validate their mechanism of action and assess their anticancer activity. ekb.egnih.gov

The investigation of pyrazolo[1,5-a]pyrimidines as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tubulin polymerization further highlights this collaborative spirit. nih.gov This research brings together expertise in synthetic organic chemistry, molecular modeling to predict binding modes, and cancer cell biology to evaluate the antiproliferative and apoptotic effects of these novel agents. nih.gov

The future of research into this compound and related compounds will undoubtedly rely on even greater integration of diverse scientific fields. The incorporation of advanced analytical techniques, high-throughput screening, and systems biology will be crucial for elucidating complex mechanisms of action and identifying new therapeutic applications. This holistic, interdisciplinary approach ensures a more efficient and effective path from chemical synthesis to clinical reality.

Detailed Research Findings

The following tables present a selection of research findings on tetrahydropyrazolo[1,5-a]pyrazine and related pyrazolo[1,5-a]pyrimidine derivatives, illustrating the outcomes of these interdisciplinary collaborations.

Table 1: Antiviral Activity of Tetrahydropyrazolo[1,5-a]pyrazine Derivatives against Hepatitis B Virus (HBV)

CompoundTargetAssayActivityReference
Lead Compound 45HBV Core ProteinHBV AAV Mouse ModelInhibition of HBV DNA viral load nih.gov

This table showcases the in vivo efficacy of a lead compound from the tetrahydropyrazolo[1,5-a]pyrazine class, a result of collaborative efforts between medicinal chemistry and virology.

Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCancer Cell LineTargetIC50 (µM)Reference
Compound 6hMDA-MB-231CDK2/Tubulin12.75 nih.gov
Compound 6qMDA-MB-231CDK2/Tubulin6.44 nih.gov
Compound 5bHCT-116CDK28.64 ekb.eg

This interactive table presents the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives against different cancer cell lines, demonstrating the successful application of an integrated approach involving synthesis, biological testing, and molecular modeling.

Table 3: Kinase Inhibitory Activity of a Pyrazolo[1,5-a]pyrimidine Derivative

CompoundKinaseIC50 (nM)Reference
Compound 7aAryl Hydrocarbon Receptor (AHR)31 rsc.org

This table highlights the potent and selective inhibitory activity of a pyrazolo[1,5-a]pyrimidine derivative, identified through a combination of virtual screening and experimental validation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and its derivatives in academic research?

  • Methodological Answer : The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrazine precursors followed by functionalization. Key steps include:

  • Cyclization : Reaction of aminopyrazole derivatives with β-ketoesters or malonates under acidic conditions to form the fused pyrazolo-pyrazine core .

  • Iodination : Introduction of iodine at position 2 using iodine and copper(II) acetate in methanol, ensuring regioselectivity .

  • Esterification/Carboxylation : Conversion of intermediates to carboxylate esters using ethyl chloroformate or similar reagents .

  • Example: Palladium-catalyzed carbonylation of 4-chloro derivatives under high pressure to yield amidoximes, critical for further functionalization .

    Table 1: Representative Synthetic Routes

    StepReagents/ConditionsYield (%)Key Reference
    CyclizationH₂SO₄, HNO₃, 0°C → r.t.65-75
    IodinationI₂, Cu(OAc)₂, MeOH80-85
    CarbonylationPdCl₂, CO, DMF70

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural elucidation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., methyl groups at δ 2.4 ppm, pyrazine ring protons at δ 3.8–4.2 ppm) .
  • X-ray Crystallography : Resolves fused ring conformation and substituent orientations (e.g., methyl group at position 6, carboxylate at position 2) .
  • Mass Spectrometry : High-resolution MS confirms molecular formula (e.g., [M+H]⁺ at m/z 195.0644 for methyl carboxylate derivatives) .

Q. What are the primary biological targets or pharmacological activities associated with this compound?

  • Methodological Answer : The compound exhibits:

  • Enzyme Inhibition : Potency against viral proteases (IC₅₀ ~1.2 µM) via carboxylate group interactions with catalytic residues .

  • Kinase Modulation : Derivatives inhibit tyrosine kinases (e.g., EGFR, IC₅₀ ~0.8 µM) by competing with ATP-binding domains .

  • Antimicrobial Activity : Structural analogs show MIC values of 4–8 µg/mL against Gram-positive bacteria .

    Table 2: Biological Activity Data

    TargetAssay TypeIC₅₀/MICReference
    Viral ProteaseFluorescence1.2 µM
    EGFR KinaseATPase Assay0.8 µM
    S. aureusBroth Dilution4 µg/mL

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing substituted derivatives of this compound?

  • Methodological Answer :

  • Catalyst Optimization : Use Cu(I) catalysts to direct iodination to position 2, avoiding competing reactions at position 3 .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the pyrazine ring’s electron-deficient positions .
  • Protecting Groups : Temporary protection of the carboxylate group with tert-butyl esters prevents unwanted side reactions during functionalization .

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses?

  • Methodological Answer :

  • Temperature Control : Low temperatures (0–5°C) during nitration prevent decomposition of the pyrazolo core .
  • Flow Chemistry : Continuous flow reactors reduce reaction times (from 24h to 2h) and improve purity (>95%) in esterification steps .
  • Purification : Gradient flash chromatography (hexane:EtOAc 4:1 → 1:1) isolates intermediates with >98% purity .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Validation : Re-test conflicting compounds across multiple assays (e.g., enzymatic vs. cell-based) to rule out false positives .
  • Structural Analog Testing : Compare activity of methyl vs. ethyl esters to determine if pharmacokinetics (e.g., solubility) explain discrepancies .
  • Binding Assays : Surface plasmon resonance (SPR) quantifies direct target engagement, distinguishing true inhibitors from assay artifacts .

Q. How do computational models guide the design of derivatives with enhanced activity?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina predicts binding poses of carboxylate derivatives in viral protease active sites (RMSD <1.5 Å) .
  • QSAR Modeling : Regression analysis links electron-withdrawing substituents (e.g., -NO₂) at position 3 to improved kinase inhibition (R² = 0.89) .
  • MD Simulations : 100-ns trajectories assess stability of methyl group interactions with hydrophobic kinase pockets .

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Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 2
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.